![molecular formula C22H18N6O B1665297 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole CAS No. 374886-51-8](/img/structure/B1665297.png)
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
描述
ASP 2535 是一种合成有机化合物,以其对甘氨酸转运蛋白 1 (GlyT1) 的强效和选择性抑制作用而闻名。该化合物口服生物利用度高,能透过血脑屏障,并在中枢发挥作用。 它在改善精神分裂症和阿尔茨海默病动物模型的认知障碍方面显示出前景 .
准备方法
ASP 2535 的化学名称为 4-[3-(1-甲基乙基)-5-(6-苯基-3-吡啶基)-4H-1,2,4-三唑-4-基]-2,1,3-苯并恶二唑。合成路线涉及三唑环的形成,随后连接苯并恶二唑部分。 反应条件通常包括使用有机溶剂,如二甲基亚砜 (DMSO) 或乙醇,反应在受控温度下进行,以确保高产率和纯度 .
化学反应分析
ASP 2535 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰三唑环或苯并恶二唑部分。
取代: 该化合物可以发生取代反应,特别是在苯基和吡啶基上,导致形成各种类似物。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂.
科学研究应用
Overview
The compound 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole , also known as ASP 2535, has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of glycine transporters. This article explores its scientific research applications, mechanisms of action, and notable case studies.
Neuroscience
ASP 2535 has been investigated for its neuroprotective effects and potential cognitive enhancement properties. Studies have demonstrated that it can attenuate deficits in working memory and visual learning induced by pharmacological agents like MK 801 and PCP in animal models. This positions it as a candidate for further research into treatments for cognitive impairments associated with conditions such as schizophrenia and Alzheimer's disease .
Pharmacology
The compound's ability to selectively inhibit GlyT1 suggests its utility in pharmacological studies aimed at understanding the role of glycine in synaptic transmission and plasticity. Its impact on neurotransmitter dynamics makes it a candidate for exploring therapeutic interventions in mood disorders and schizophrenia .
Drug Development
ASP 2535 serves as a lead compound for the synthesis of novel glycine transporter inhibitors. Its structure can be modified to enhance efficacy or selectivity, offering pathways to develop new medications targeting glycinergic systems .
Case Study 1: Cognitive Enhancement
A study published in Oncotarget demonstrated that ASP 2535 significantly improved cognitive performance in mice subjected to stress-induced memory deficits. The results indicated that treatment with this compound could reverse impairments caused by NMDA receptor antagonism, highlighting its potential as a cognitive enhancer .
Case Study 2: Neuroprotective Effects
Research highlighted in Journal of Biomedical Science showed that ASP 2535 exhibited neuroprotective effects against apoptosis and tau hyperphosphorylation in Alzheimer's disease models. These findings suggest that the compound may play a role in mitigating neurodegenerative processes .
Comparative Analysis Table
Application Area | Mechanism | Notable Findings |
---|---|---|
Neuroscience | GlyT1 inhibition | Attenuates working memory deficits |
Pharmacology | Selective transporter action | Potential treatment for mood disorders |
Drug Development | Lead compound for inhibitors | Pathway for novel therapeutic agents |
作用机制
ASP 2535 通过抑制甘氨酸转运蛋白 1 (GlyT1) 发挥作用。这种抑制增加了甘氨酸的可用性,甘氨酸是 N-甲基-D-天冬氨酸 (NMDA) 受体的共激动剂,从而增强 NMDA 受体功能。 该化合物对 GlyT1 的选择性是 GlyT2 的 50 倍,使其在作用上具有高度特异性 .
相似化合物的比较
ASP 2535 与其他甘氨酸转运蛋白抑制剂进行比较,例如:
比特珀汀: 另一种具有类似认知增强特性的强效 GlyT1 抑制剂。
替拉珀汀: 一种口服甘氨酸转运蛋白 1 型抑制剂。
PF-03463275: 一种选择性可逆 GlyT1 抑制剂。ASP 2535 的独特之处在于其对 GlyT1 的高选择性和其在动物模型中改善认知功能的能力
生物活性
The compound 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole , also known as ASP2535, is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising a triazole ring and a benzoxadiazole moiety. Its chemical formula is C₁₈H₁₈N₄O₂, and it has a CAS number of 374886-51-8. The unique arrangement of heterocycles contributes to its biological properties.
ASP2535 acts primarily as a glycine transporter-1 (GlyT1) inhibitor . By inhibiting GlyT1, it increases the availability of glycine in the synaptic cleft, which can enhance neurotransmission and has implications in treating various neurological disorders such as schizophrenia and depression .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. ASP2535 has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on ASP2535's antimicrobial activity remains limited, its structural similarity suggests potential effectiveness.
Anticonvulsant Activity
Preliminary studies suggest that triazole derivatives may possess anticonvulsant properties. In models of induced seizures, compounds with similar structural features have shown promising results in reducing seizure frequency and severity . ASP2535's influence on neurotransmitter modulation could contribute to such effects.
Neuroprotective Effects
Given its role as a GlyT1 inhibitor, ASP2535 may offer neuroprotective benefits. Increased glycine levels can enhance NMDA receptor function, which is critical for synaptic plasticity and memory formation. This mechanism positions ASP2535 as a candidate for further research in neurodegenerative diseases .
Case Studies
- Study on GlyT1 Inhibition : A study conducted on ASP2535 demonstrated significant improvements in cognitive functions in animal models by enhancing synaptic transmission through glycine modulation .
- Antimicrobial Efficacy : In comparative studies with other triazole derivatives, ASP2535 exhibited similar trends in antimicrobial activity but requires further investigation to establish definitive MIC values .
Data Tables
属性
IUPAC Name |
4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLDGKVKDPVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374886-51-8 | |
Record name | ASP-2535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASP-2535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。